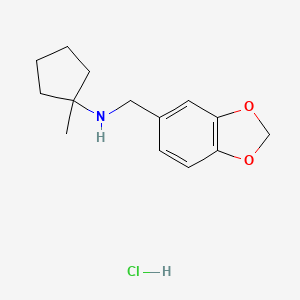
N-(2H-1,3-benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine hydrochloride
Vue d'ensemble
Description
“N-(2H-1,3-benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine hydrochloride” is a chemical compound. It is related to the class of compounds known as synthetic cathinones . Synthetic cathinones are a group of drugs that are related to the naturally occurring khat plant. They are known for their stimulant effects .
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Research by Aziz‐ur‐Rehman et al. (2015) focused on the synthesis of N-substituted sulfonamide derivatives of 1,3-Benzodioxol-5-amine, a precursor closely related to the compound . These derivatives exhibited moderate antibacterial activity, offering potential applications in antibacterial treatments and drug design (Aziz‐ur‐Rehman et al., 2015).
Affinity for Alpha(1)-Adrenoreceptor Subtypes and 5-HT(1A) Receptors
A study by Bolognesi et al. (1999) synthesized WB 4101-related benzodioxanes, which include a cyclopentane unit similar to the compound of interest. These compounds demonstrated different affinities for alpha(1)-adrenoreceptor subtypes and the 5-HT(1A) receptors, suggesting potential for the development of selective receptor modulators (Bolognesi et al., 1999).
Use as Synthons in Chemical Synthesis
Katritzky et al. (1990) demonstrated the use of N-substituted benzotriazoles, structurally similar to the compound , as effective synthons for the nitrone 1,3-dipole. This indicates potential applications in synthetic organic chemistry, particularly in the synthesis of complex organic compounds (Katritzky et al., 1990).
Neuroprotective Agent for Ischemia-Reperfusion Damage
Research on KR-31543, a compound structurally related to N-(2H-1,3-benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine hydrochloride, showed it to be a promising neuroprotective agent for ischemia-reperfusion damage. This suggests potential therapeutic applications for similar compounds in treating neurological conditions (Kim et al., 2002).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell cycle regulation.
Mode of Action
It can be inferred from related compounds that it may interact with its target, potentially inhibiting its activity and leading to changes in the cellular processes controlled by the target .
Biochemical Pathways
Given the potential target of gsk-3β, it could be involved in pathways related to glycogen metabolism, cell signaling, and cell cycle regulation .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Based on the potential target, it could influence cellular processes such as glycogen metabolism, cell signaling, and cell cycle regulation .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-14(6-2-3-7-14)15-9-11-4-5-12-13(8-11)17-10-16-12;/h4-5,8,15H,2-3,6-7,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTLLIJLBXMTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)NCC2=CC3=C(C=C2)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






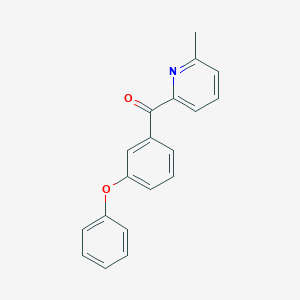
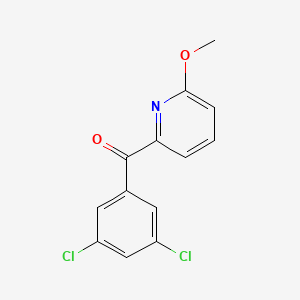

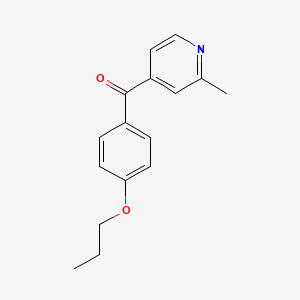





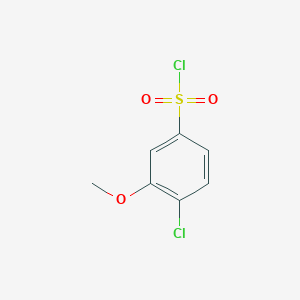
![N-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride](/img/structure/B1422388.png)